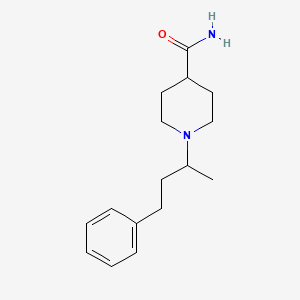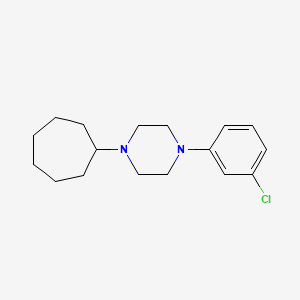![molecular formula C17H20N4 B3853368 2-[4-(2,3-dihydro-1H-inden-2-yl)-1-piperazinyl]pyrimidine](/img/structure/B3853368.png)
2-[4-(2,3-dihydro-1H-inden-2-yl)-1-piperazinyl]pyrimidine
Vue d'ensemble
Description
Indane is an organic compound with the formula C9H10. It’s a colorless liquid hydrocarbon and a petrochemical, a bicyclic compound . Pyrimidine is a nitrogen-containing heterocyclic aromatic compound that occurs widely in nature and has attracted tremendous attention due to its wide usage in medicinal chemistry research . Piperazine is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring .
Synthesis Analysis
Indane is usually produced by hydrogenation of indene . The synthesis of pyrimidine-containing compounds often involves the reaction between primary amines, 1,1-bis-(methylthio)-2-nitroethene, ninhydrin, and barbituric acid . The synthesis of piperazine derivatives often involves reactions with various electrophiles .Molecular Structure Analysis
The molecular structure of indane consists of a benzene ring fused with a cyclopentane ring . Pyrimidine is a six-membered ring with two nitrogen atoms and four carbon atoms . Piperazine is a six-membered ring with two nitrogen atoms at opposite positions .Chemical Reactions Analysis
The chemical reactions involving these compounds are diverse and depend on the specific conditions and reagents used. For example, indane can undergo various substitution and addition reactions . Pyrimidine can undergo a variety of reactions, including nucleophilic and electrophilic substitutions .Physical And Chemical Properties Analysis
Indane is a colorless liquid with a density of 0.9645 g/cm^3. It has a melting point of -51.4 °C and a boiling point of 176.5 °C . The physical and chemical properties of pyrimidine and piperazine derivatives can vary widely depending on their specific structures .Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[4-(2,3-dihydro-1H-inden-2-yl)piperazin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4/c1-2-5-15-13-16(12-14(15)4-1)20-8-10-21(11-9-20)17-18-6-3-7-19-17/h1-7,16H,8-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEHURVPMXFNHTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2CC3=CC=CC=C3C2)C4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-pyridinylmethyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B3853286.png)
![4-[1-(2-phenylethyl)-4-piperidinyl]thiomorpholine](/img/structure/B3853302.png)

![ethyl 4-{[3-(trifluoromethyl)benzyl]amino}-1-piperidinecarboxylate](/img/structure/B3853313.png)
![ethyl 4-[(3-methoxypropyl)amino]-1-piperidinecarboxylate](/img/structure/B3853316.png)
![1-benzyl-4-[2-(3,4-dimethoxyphenyl)-1-methylethyl]piperazine](/img/structure/B3853321.png)
![N-[2-(allyloxy)benzyl]-2-chloroaniline](/img/structure/B3853333.png)
![1-[1-(2-phenylethyl)-4-piperidinyl]-4-(2-pyridinyl)piperazine](/img/structure/B3853334.png)



![N-[3-(1H-imidazol-1-yl)propyl]tetrahydro-3-thiophenamine](/img/structure/B3853374.png)
![N-methyl-N-[2-(pyrrolidin-1-ylmethyl)benzyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B3853377.png)
![4-(4-bromophenyl)-1-[2-(trifluoromethyl)benzyl]-4-piperidinol](/img/structure/B3853383.png)